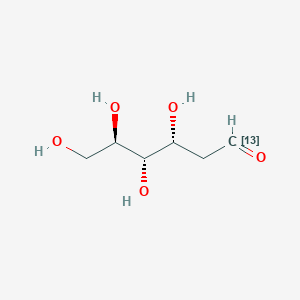
2-Deoxy-D-glucose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-D-glucose-13C is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with the carbon-13 isotope. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in various fields such as cancer research, metabolic studies, and imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C typically involves the halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by the reductive removal of the halo group and hydrolysis of the methoxy group using zinc in saturated aqueous sodium dihydrogen phosphate . This method ensures the incorporation of the carbon-13 isotope at specific positions within the glucose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and medical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Deoxy-D-glucose-13C has numerous applications in scientific research:
Mecanismo De Acción
2-Deoxy-D-glucose-13C acts as a glucose mimic, inhibiting glycolysis by forming and accumulating 2-deoxy-D-glucose-6-phosphate (2-DG6P) inside cells . This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to reduced ATP production and cell death . Additionally, it can prevent N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-glucose: The non-labeled version of 2-Deoxy-D-glucose-13C, used similarly in research but without the carbon-13 isotope.
Fluorodeoxyglucose: A glucose analog labeled with fluorine-18, used in PET imaging to study glucose metabolism in tissues.
Mannose: A sugar similar in structure to glucose, used in studies of glycosylation and metabolism.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications where detailed metabolic analysis is required.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1 |
Clave InChI |
VRYALKFFQXWPIH-SHRLTTROSA-N |
SMILES isomérico |
C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


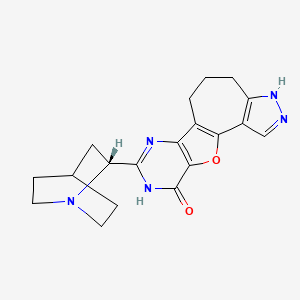
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
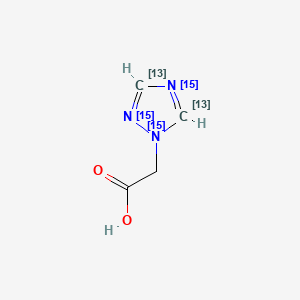
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

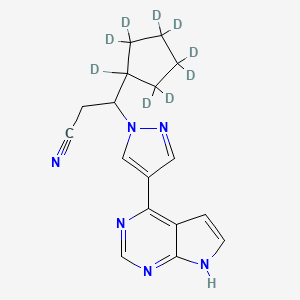
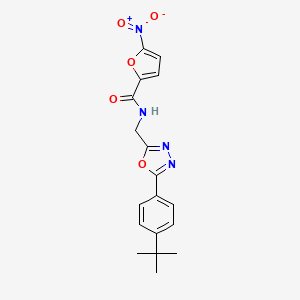
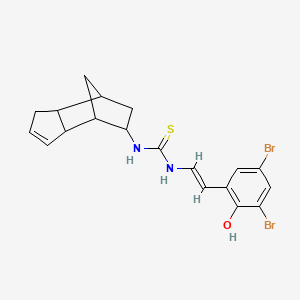
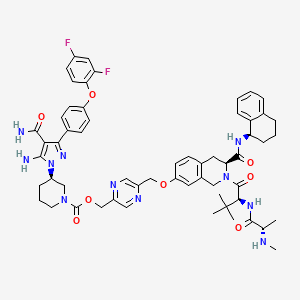

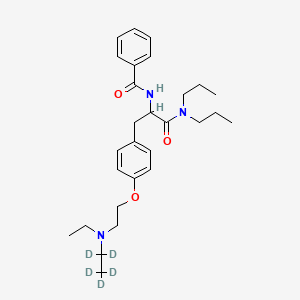
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
